Purpald

説明

Synthesis Analysis

Purpald® is synthesized through the reaction of thiourea with hydrazine hydrate. This process yields a compound that is highly sensitive and specific for aldehydes, offering a rapid and straightforward method for their detection (Tan Ri-hong, 2005).

Molecular Structure Analysis

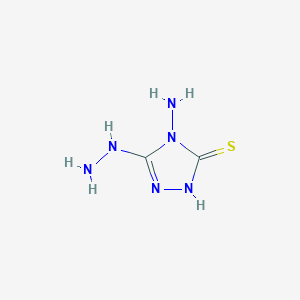

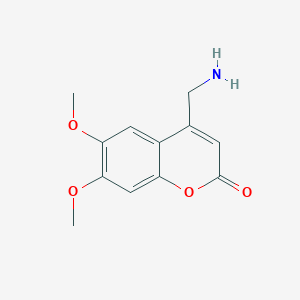

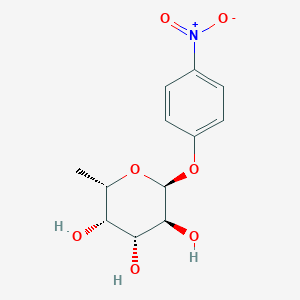

The molecular structure of this compound® is characterized by its triazole ring, which is functionalized with an amino group, a hydrazino group, and a mercapto group. This configuration enables it to interact with various chemical species, particularly aldehydes, through specific reactions that can be utilized for detection and analysis purposes.

Chemical Reactions and Properties

This compound® has been shown to react with neutral monosaccharides under optimal conditions, including specific wavelengths, oxygen supply, temperature, time, pH, and concentration ranges. These reactions have been successfully applied in the post-column detection of monosaccharides eluted with water from an ion-exchange column in high-pressure liquid chromatography (HPLC), highlighting its potential as an alternative for carbohydrate determination (M. J. Nozal et al., 1993).

Physical Properties Analysis

The physical properties of this compound®-based materials, such as their electrochromic properties, have been explored in the synthesis of novel conductive polymers. These materials exhibit multifunctional properties, making them suitable for applications in metal sensors, biosensors, and biochemical imaging. The potential use of these materials in smart windows application has also been investigated, demonstrating significant optical contrast values (Ogun Gumusay et al., 2020).

Chemical Properties Analysis

The corrosion inhibition properties of this compound® on carbon steel in phosphoric acid solutions have been characterized by various methods. Results reveal that this compound® exhibits a good inhibiting effect, with protection efficiency increasing with inhibitor concentration. Its adsorption on carbon steel surfaces follows the Langmuir adsorption isotherm, indicating that its mechanism primarily involves electrostatic adsorption (H. Zarrok et al., 2012).

科学的研究の応用

導電性ポリマーの合成

Purpaldは、新規導電性ポリマーの合成に使用されています。特定の例としては、this compoundを含むポリ(2,5-ジチエニルピロール)系多機能導電性ポリマーの生成があります。 このポリマーは特性評価されており、その電気光学特性が調査されています . このポリマーの官能化により、その光学特性と電気特性が変化し、高感度センサシステムと光学デバイスの開発が可能になります .

センサシステム

This compoundを使用して合成された機能性導電性ポリマーは、金属センサ、バイオセンサ、生化学イメージングなど、多くの分野で応用できます . ポリマー主鎖の官能基は、ポリマーの電気化学的特性と分光電気化学的特性を向上させ、センサシステムでの使用に適しています .

エレクトロクロミックデバイス

This compoundを使用して合成された機能性導電性ポリマーは、エレクトロクロミックデバイスで潜在的な用途があります . これらのデバイスは、電気刺激に応答して光学特性を変更でき、スマートウィンドウなどのアプリケーションに役立ちます .

アルデヒドの検出

This compoundは、アルデヒドの非常に特異的で感度の高い検出に使用されてきました . アルデヒドとthis compoundの反応により、紫色からマゼンタ色の6-メルカプト-s-トリアゾロ[4,3-b]-s-テトラジンが生成されます .

生化学分析

This compoundは、酵素系と組み合わせて、クレアチニン、遊離脂肪酸、尿酸の色素反応検出に使用されてきました . 生物試料中のトリグリセリドの測定にも使用されています

Safety and Hazards

将来の方向性

作用機序

Target of Action

Purpald® primarily targets aldehydes . It has been described as having an exceedingly specific and sensitive reaction with aldehydes, yielding purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazines .

Mode of Action

The interaction of this compound® with its target aldehydes results in a color change. Specifically, one drop of the aldehyde is added to 10–20 mg of this compound® dissolved in 2 mL of 1 N sodium hydroxide. Aeration of the reactants produces an intense color within a few minutes . This color change is due to the formation of 6-mercapto-s-triazolo[4,3-b]-s-tetrazines .

Biochemical Pathways

It has been used in conjunction with enzymatic systems for the colorimetric detection of creatinine, free fatty acids, and uric acid . It has also been used for the determination of triglycerides in biological samples .

Pharmacokinetics

It is known that this compound® is soluble in 05 M NaOH, forming a clear to slightly hazy solution .

Result of Action

The primary result of this compound®’s action is the color change that occurs when it reacts with aldehydes . This color change can be used to detect the presence of aldehydes in a sample .

Action Environment

The action of this compound® can be influenced by environmental factors. For instance, the reaction requires aeration to produce the intense color . Additionally, this compound® should be stored in well-closed containers at room temperature, as it is relatively stable under normal laboratory conditions .

特性

IUPAC Name |

4-amino-3-hydrazinyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIMQHBOTMWMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NN=C(N1N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061944 | |

| Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1750-12-5 | |

| Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purpald | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purpald | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-hydrazinyl-2,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-thioxo-1,2,4-triazolidin-3-one hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49PBF7WZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)